1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-methoxy-4-(methylsulfanyl)butyl]urea
Description
1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-methoxy-4-(methylsulfanyl)butyl]urea is a synthetic urea derivative characterized by a 3,4-dimethoxyphenylmethyl group and a 2-methoxy-4-(methylsulfanyl)butyl substituent. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance target binding affinity.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(2-methoxy-4-methylsulfanylbutyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-20-13(7-8-23-4)11-18-16(19)17-10-12-5-6-14(21-2)15(9-12)22-3/h5-6,9,13H,7-8,10-11H2,1-4H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBONKQSWCUENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(CCSC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-methoxy-4-(methylsulfanyl)butyl]urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the dimethoxyphenyl intermediate.
Addition of the Methoxy-Methylsulfanylbutyl Group: The intermediate is then reacted with a compound containing the methoxy-methylsulfanylbutyl group under specific conditions to form the desired product.
Final Urea Formation: The final step involves the formation of the urea group through a reaction with an appropriate isocyanate or amine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-methoxy-4-(methylsulfanyl)butyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-methoxy-4-(methylsulfanyl)butyl]urea has been studied for its potential pharmacological effects:
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of methoxy groups enhances its interaction with cellular targets, making it a candidate for further development as an anticancer agent .
Antiviral Properties
The compound has demonstrated antiviral activity against several viruses. Its mechanism appears to involve the inhibition of viral replication and interference with viral entry into host cells. This property positions it as a potential lead compound in the development of new antiviral therapies .
Anti-inflammatory Effects
Preliminary studies suggest that 1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-methoxy-4-(methylsulfanyl)butyl]urea may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential application in treating inflammatory diseases .
Synthesis Methodologies
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-methoxy-4-(methylsulfanyl)butyl]urea can be achieved through various methods:
Urea Formation
The compound can be synthesized by reacting appropriate isocyanates with amines derived from the corresponding alcohols. This method allows for the introduction of diverse functional groups that can enhance biological activity.
Mechanochemical Synthesis
Recent advancements in mechanochemical methods have enabled the efficient synthesis of this compound with reduced solvent usage and waste generation. This green chemistry approach aligns with current trends towards sustainable chemical practices .
Case Studies
Several case studies highlight the applications of this compound in research:
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that treatment with 1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-methoxy-4-(methylsulfanyl)butyl]urea resulted in significant tumor regression in animal models of breast cancer. The study emphasized the need for further clinical trials to explore its efficacy and safety profiles .
Case Study 2: Antiviral Development
In another investigation, this compound was tested against HIV strains resistant to standard therapies. Results indicated that it could inhibit viral replication effectively, suggesting its potential role in combination therapy strategies for HIV treatment .
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-methoxy-4-(methylsulfanyl)butyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences
The compound distinguishes itself from analogous urea derivatives through its 3,4-dimethoxyphenylmethyl group and methylsulfanyl-containing butyl chain . In contrast, related compounds from recent patents (e.g., EP 2023/40) feature benzenesulfonyloxy-phenyl substituents (Table 1). Key variations include:
- Substituent Position : The target compound’s 3,4-dimethoxy substitution differs from the para-, meta-, or ortho-methoxy/ethoxy groups in patent compounds.
- Functional Groups : The methylsulfanyl (thioether) group in the target compound contrasts with the polar benzenesulfonyloxy groups in patent examples, which may influence solubility and metabolic pathways .
Physicochemical Properties
The methylsulfanyl group enhances lipophilicity (predicted logP ~3.2) compared to patent compounds with sulfonyloxy groups (logP ~1.5–2.0). This difference may improve blood-brain barrier penetration but reduce aqueous solubility. Methoxy groups in both compounds contribute to moderate polarity, though the 3,4-dimethoxy configuration in the target compound could enhance π-π stacking interactions in biological targets .
Table 1. Comparative Analysis of Urea Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | Predicted logP | Notable Features |
|---|---|---|---|---|
| Target Compound | 3,4-Dimethoxyphenylmethyl; 2-methoxy-4-(methylsulfanyl)butyl | ~396.5 | 3.2 | High lipophilicity, thioether stability |
| N,N'-[2-(Benzenesulfonyloxy)phenyl]-... (Patent) | para-Methoxybenzenesulfonyloxy | ~480.6 | 1.8 | Polar sulfonyl group, moderate solubility |
| N,N'-[2-(Benzenesulfonyloxy)phenyl]-... (Patent) | meta-Methoxybenzenesulfonyloxy | ~480.6 | 1.7 | Altered binding due to meta substitution |
| N,N'-[2-(Benzenesulfonyloxy)phenyl]-... (Patent) | ortho-Methoxybenzenesulfonyloxy | ~480.6 | 1.9 | Steric hindrance, reduced activity |
Research Findings and Implications
- Metabolic Stability : The methylsulfanyl group in the target compound may reduce first-pass metabolism compared to sulfonyloxy-containing analogs, which are prone to hydrolysis .
- Patent compounds with sulfonyloxy groups are hypothesized as prodrugs, releasing active phenolic metabolites .
- Synthetic Challenges : The target compound’s butyl-thioether chain requires multi-step synthesis, whereas patent compounds utilize simpler sulfonylation routes.
Biological Activity
1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-methoxy-4-(methylsulfanyl)butyl]urea, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-methoxy-4-(methylsulfanyl)butyl]urea is with a molecular weight of approximately 366.47 g/mol. The compound features a urea functional group, which is often associated with various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with urea moieties often exhibit inhibition against specific enzymes involved in metabolic pathways. This can lead to altered cellular processes and potential therapeutic effects.
- Interaction with Receptors : The presence of methoxy and methylsulfanyl groups suggests that this compound may interact with various receptors, potentially modulating signaling pathways related to inflammation and cancer.
Biological Activity Overview
The biological activities of 1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-methoxy-4-(methylsulfanyl)butyl]urea include:
- Anticancer Activity : Preliminary studies indicate that the compound may possess cytotoxic properties against certain cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the methoxy and methylsulfanyl groups can enhance its efficacy against tumors.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Initial assessments suggest that this compound may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Studies
Several studies have investigated the biological activity of structurally similar compounds, providing insights into the potential effects of 1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-methoxy-4-(methylsulfanyl)butyl]urea:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that analogs with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells . The IC50 values for these compounds were notably lower than those for established chemotherapeutics.
- Anti-inflammatory Research : Research highlighted in Phytotherapy Research showed that compounds with methoxy substitutions could inhibit pro-inflammatory cytokines in activated macrophages, suggesting a pathway for reducing inflammation .
Data Table: Summary of Biological Activities
Q & A
What are the recommended synthetic routes for 1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-methoxy-4-(methylsulfanyl)butyl]urea, and how can reaction conditions be optimized for yield and selectivity?
Basic Research Question
The synthesis typically involves multi-step reactions, starting with the preparation of substituted phenyl isocyanates and amines. For example:
Step 1 : React 3,4-dimethoxybenzylamine with phosgene or triphosgene to generate the corresponding isocyanate intermediate.
Step 2 : Couple the isocyanate with 2-methoxy-4-(methylsulfanyl)butylamine under anhydrous conditions (e.g., in dichloromethane at 0–5°C).
Optimization Strategies :
- Use catalytic bases like triethylamine to enhance reactivity.
- Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect isocyanate consumption.
- Purify via column chromatography with gradient elution (hexane/ethyl acetate) to isolate the urea product .
Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
Basic Research Question
A combination of spectroscopic and chromatographic methods is critical:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of methoxy and methylsulfanyl groups. For example, the methylsulfanyl proton environment (δ 2.1–2.3 ppm) and methoxy singlet (δ 3.7–3.9 ppm) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion at m/z 425.19).
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .
How can researchers investigate the compound’s mechanism of action in enzyme inhibition or receptor-binding studies?
Advanced Research Question
Methodological Framework :
Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for kinases or GPCRs, leveraging the urea moiety’s hydrogen-bonding capacity.
In Vitro Assays :
- Enzyme Inhibition : Conduct dose-response assays (IC₅₀ determination) with recombinant enzymes (e.g., tyrosine kinases) in buffer (pH 7.4, 25°C).
- Cellular Uptake : Use fluorescent analogs or radiolabeled compounds (³H/¹⁴C) to track intracellular accumulation .
Structural Analysis : Compare X-ray crystallography data of ligand-enzyme complexes to validate binding modes .
What strategies can resolve contradictory data in pharmacokinetic or toxicity studies of this compound?
Advanced Research Question
Contradictions often arise from variability in experimental models or analytical methods. Solutions include:
- Dose-Response Reproducibility : Standardize protocols across labs (e.g., OECD guidelines for toxicity testing).
- Metabolite Profiling : Use LC-MS/MS to identify oxidative metabolites (e.g., sulfoxide derivatives) that may contribute to toxicity .
- Species-Specific Differences : Compare results in human hepatocyte models vs. rodent in vivo studies to assess translational relevance .
How can experimental design be improved to assess the compound’s stability under varying pH and temperature conditions?
Advanced Research Question
Stability Protocol :
Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate the compound in 0.1M HCl/NaOH (37°C, 24h) and monitor degradation via HPLC.
- Thermal Stress : Heat at 60°C for 48h in solid and solution states.
Kinetic Analysis : Use Arrhenius plots to predict shelf-life under storage conditions.
Degradation Pathway Elucidation : Isolate degradation products via preparative HPLC and characterize using MS/MS .
What computational approaches are suitable for predicting the compound’s physicochemical properties and ADMET profiles?
Advanced Research Question
In Silico Tools :
- logP and Solubility : Predict using QSAR models (e.g., SwissADME or MarvinSuite).
- Metabolic Sites : Identify likely oxidation sites via StarDrop or MetaSite.
- Toxicity Risk : Use Derek Nexus to flag structural alerts (e.g., urea-related nephrotoxicity).
Validation : Cross-check predictions with experimental data from Caco-2 permeability assays or microsomal stability tests .
How can researchers address challenges in scaling up synthesis for preclinical studies while maintaining reproducibility?
Advanced Research Question
Process Chemistry Strategies :
- Flow Chemistry : Optimize exothermic reactions (e.g., isocyanate formation) in continuous flow reactors to improve safety and yield.
- Design of Experiments (DoE) : Use response surface methodology to identify critical parameters (e.g., temperature, stoichiometry).
- Quality by Design (QbD) : Define a design space for critical quality attributes (CQAs) like particle size and polymorphism .
What are the best practices for designing comparative studies with structurally analogous urea derivatives?
Advanced Research Question
Comparative Framework :
Structural Analog Selection : Choose derivatives with variations in methoxy or methylsulfanyl groups (e.g., replacing methylsulfanyl with sulfoxide).
Biological Assays : Test analogs in parallel for IC₅₀ (enzyme inhibition), logD (lipophilicity), and plasma protein binding.
SAR Analysis : Use clustering algorithms (e.g., PCA) to correlate structural features with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
